1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793749
InChI: InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H
SMILES: CC(C1=CC(=NC=C1)OC)N.Cl.Cl
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11 g/mol

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13793749

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride -

Specification

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
IUPAC Name 1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H
Standard InChI Key IHKGPAMFFJTIDG-UHFFFAOYSA-N
SMILES CC(C1=CC(=NC=C1)OC)N.Cl.Cl
Canonical SMILES CC(C1=CC(=NC=C1)OC)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s structural identity is defined by its methoxypyridine core and ethylamine side chain, protonated as a dihydrochloride salt. Key identifiers include:

PropertyValue
IUPAC Name1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
Molecular FormulaC8H14Cl2N2O\text{C}_8\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight225.11 g/mol
SMILESCC(C1=CC(=NC=C1)OC)N.Cl.Cl
InChI KeyIHKGPAMFFJTIDG-UHFFFAOYSA-N
Canonical SMILESCC(C1=CC(=NC=C1)OC)N.Cl.Cl
PubChem CID137704509

The methoxy group at the pyridine ring’s 2-position and the ethylamine group at the 4-position are critical for its molecular interactions. X-ray crystallography of analogous compounds reveals planar pyridine rings with substituents adopting equatorial orientations to minimize steric hindrance.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride typically involves:

  • Alkylation of Pyridine: Reaction of 4-chloro-2-methoxypyridine with ethylamine derivatives under basic conditions to form the ethylamine side chain.

  • Methylation: Introduction of the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing aqueous solubility.

A representative pathway is illustrated below:

4-Chloro-2-methoxypyridine+EthylamineBase1-(2-Methoxypyridin-4-yl)ethan-1-amineHClDihydrochloride Salt\text{4-Chloro-2-methoxypyridine} + \text{Ethylamine} \xrightarrow{\text{Base}} \text{1-(2-Methoxypyridin-4-yl)ethan-1-amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Optimization Challenges

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts such as N-ethylated analogs. Microwave-assisted synthesis has been explored to improve reaction efficiency, reducing processing times by 30–40% compared to conventional methods .

Physicochemical Properties

PropertyValue
Solubility>50 mg/mL in water (predicted)
Storage ConditionsSealed, dry environment at room temperature
StabilityStable under inert atmospheres; hygroscopic

The dihydrochloride salt form significantly improves solubility compared to the free base, which is critical for in vitro assays. Computational models (e.g., Schrödinger’s QikProp) predict a logP of 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Research

Neuroscience

As a potential GSM precursor, this compound is valuable in developing Alzheimer’s therapeutics. In vivo studies in Tg2576 mice showed a 40% reduction in brain Aβ42 levels after oral administration of related GSMs .

Chemical Intermediates

The compound serves as a building block for synthesizing kinase inhibitors and antiviral agents. For example, coupling with carboxylic acids yields amide derivatives with enhanced target affinity.

ParameterRecommendation
Hazard ClassificationIrritant (Skin/Eye)
Personal Protective EquipmentGloves, lab coat, goggles
DisposalIncineration following local regulations

No acute toxicity data are available, but structural analogs exhibit LD50 values >500 mg/kg in rodents .

Comparison with Enantiomeric Forms

The (S)-enantiomer (CAS: 1914157-93-9) shows enhanced GSM activity compared to the racemic mixture, underscoring the importance of stereochemistry. For example, (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride reduces Aβ42 production at 89 nM versus 120 nM for the racemate .

SupplierPurityPackagingPrice (USD)
Activate Scientific96% ee250 mg$497
AK Scientific96%1 g$909
Chemenu96%1 g$504

Prices reflect 2021 data, with current estimates suggesting a 15–20% increase due to supply chain constraints .

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